

hCAIX-IN-19: A Selective Inhibitor of Hypoxia-Associated Carbonic Anhydrase IX

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Compound of Interest

Compound Name: hCAIX-IN-19

Cat. No.: B12372658

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **hCAIX-IN-19**, a potent and selective small molecule inhibitor of human carbonic anhydrase IX (CAIX). CAIX is a transmembrane enzyme whose expression is significantly upregulated in a wide variety of solid tumors in response to hypoxia. Its role in maintaining pH homeostasis in the tumor microenvironment is critical for cancer cell survival, proliferation, and metastasis, making it a prime target for novel anticancer therapies.

Core Compound Data

hCAIX-IN-19 is a sulfonamide-based inhibitor with high affinity and selectivity for the tumor-associated CAIX isoform.^[1]

Table 1: Inhibitory Potency and Selectivity of hCAIX-IN-19

Target Isoform	Inhibition Constant (K _i)	Selectivity vs. hCA I
hCAIX	6.2 nM ^[1]	~117-fold ^[1]
hCA I	725.4 nM (Calculated)	-

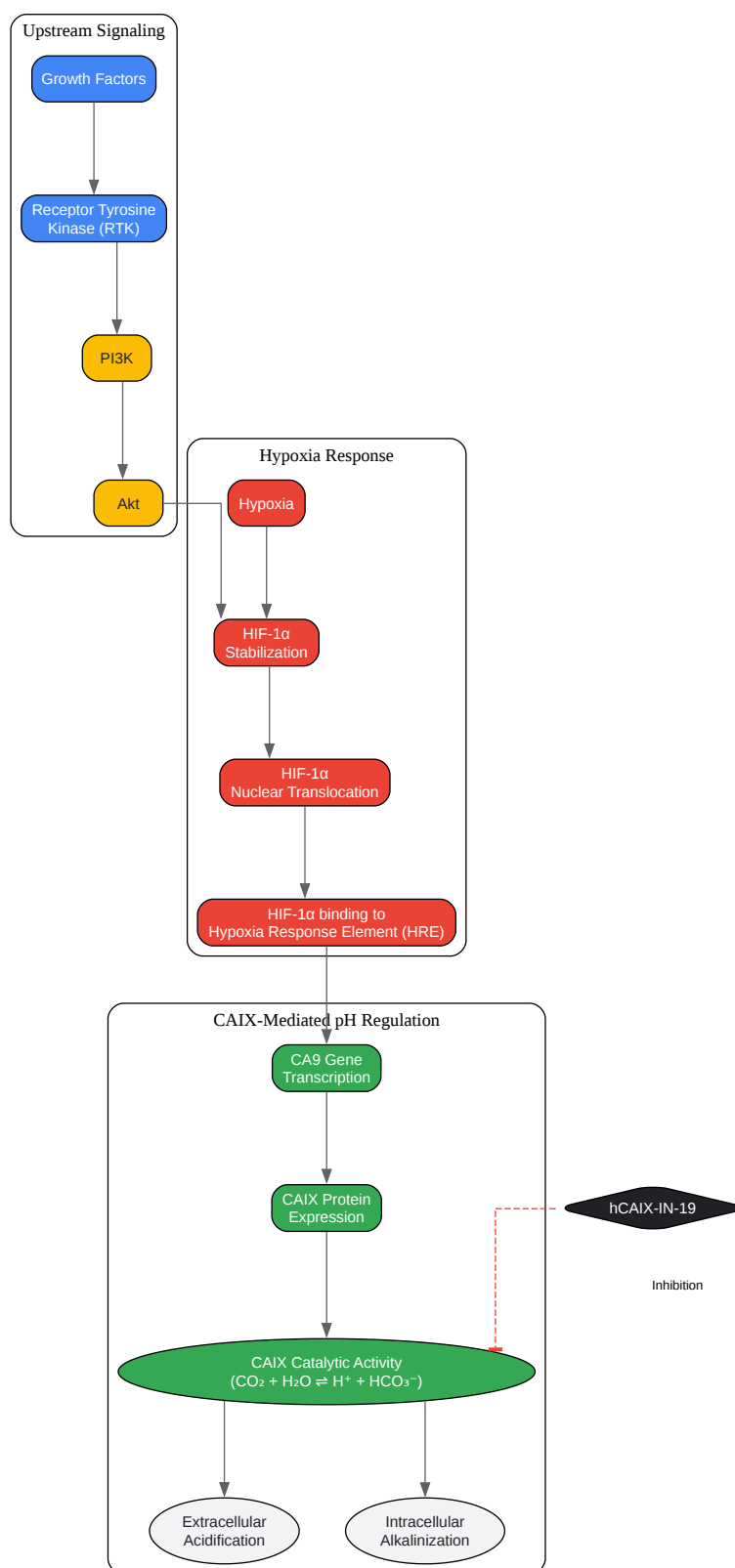
Note: Data on the selectivity of **hCAIX-IN-19** against other relevant carbonic anhydrase isoforms, such as hCA II and hCA XII, is not currently available in the public domain.

Mechanism of Action

As a sulfonamide inhibitor, **hCAIX-IN-19** is believed to exert its inhibitory effect through the coordination of its sulfonamide group to the zinc ion within the active site of the carbonic anhydrase enzyme. This binding event blocks the access of the natural substrate, carbon dioxide, to the catalytic center, thereby inhibiting the enzyme's ability to hydrate CO₂ to bicarbonate and a proton. By inhibiting CAIX, **hCAIX-IN-19** disrupts the pH regulatory machinery of cancer cells, leading to intracellular acidification and a less acidic tumor microenvironment, which can ultimately suppress tumor growth and metastasis.

Signaling Pathway Context

Carbonic anhydrase IX is a downstream target of the hypoxia-inducible factor 1-alpha (HIF-1 α) signaling pathway. Under hypoxic conditions, HIF-1 α is stabilized and translocates to the nucleus, where it activates the transcription of various genes, including CA9, the gene encoding CAIX. The PI3K/Akt pathway is a key upstream regulator of HIF-1 α .



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Simplified signaling pathway of CAIX induction and inhibition.

In Vitro Efficacy

hCAIX-IN-19 has demonstrated antiproliferative activity against several human cancer cell lines.[\[1\]](#)

Table 2: Antiproliferative Activity of hCAIX-IN-19

Cell Line	Cancer Type	Incubation Time	Concentration	Result
U87MG	Glioblastoma	48 h	100.0 μ M	Significant effect on cell proliferation [1]
MDA-MB-231	Breast Cancer	48 h	100.0 μ M	Reduced cell proliferation to 39% [1]
PANC-1	Pancreatic Cancer	48 h	1.0 - 100.0 μ M	Antiproliferative activity observed [1]

Note: Detailed dose-response curves and IC₅₀ values for the antiproliferative effects of **hCAIX-IN-19** are not publicly available.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **hCAIX-IN-19** are not fully available in the public domain. However, based on standard methodologies for similar sulfonamide-based carbonic anhydrase inhibitors, the following generalized protocols can be outlined.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This assay is a standard method for determining the inhibitory potency (K_i) of compounds against carbonic anhydrase isoforms.

Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting decrease in pH is monitored spectrophotometrically using a pH indicator. The rate of the reaction is measured in the presence and absence of the inhibitor to determine its effect on enzyme activity.

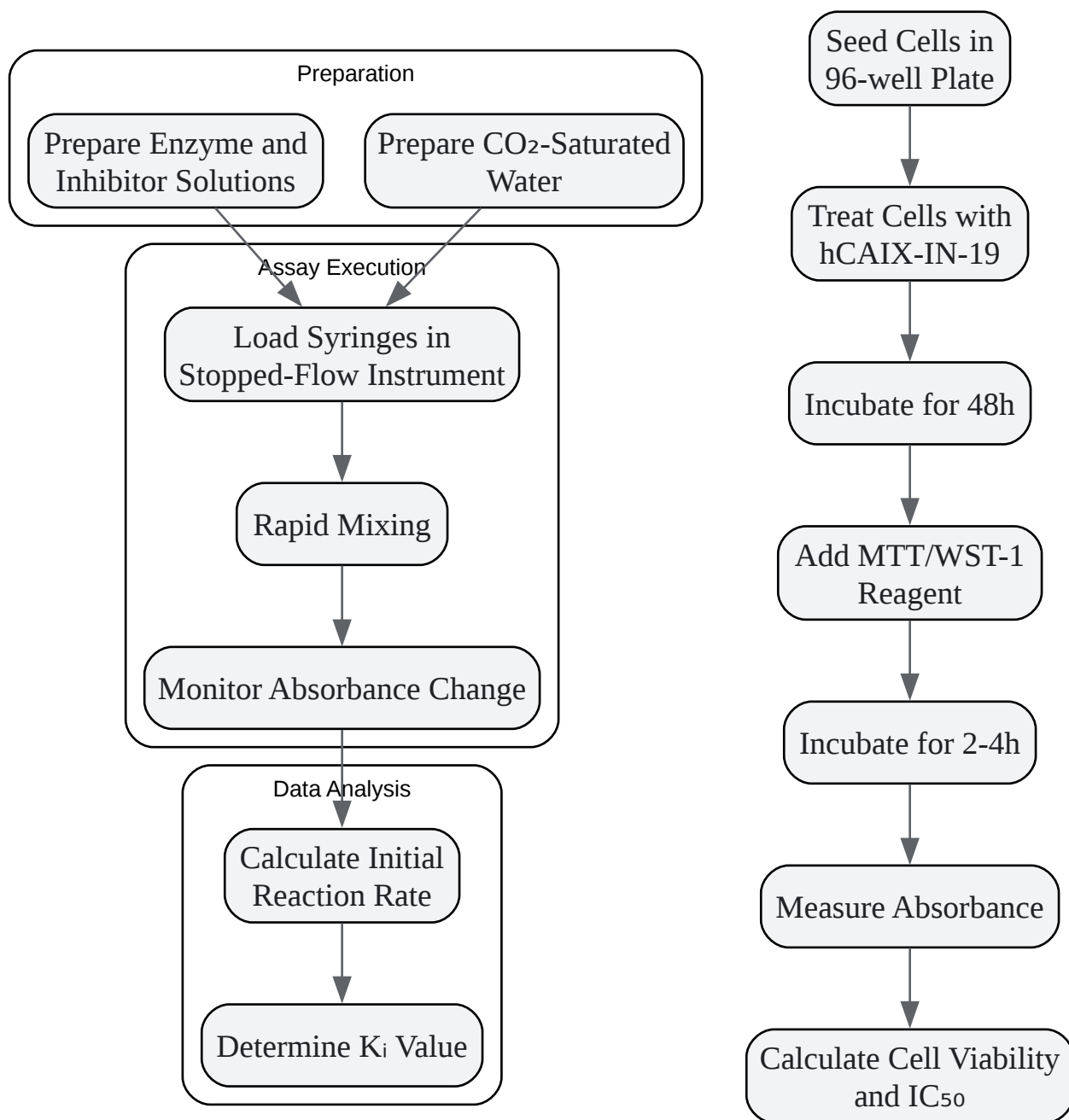
Materials:

- Purified recombinant human carbonic anhydrase isoforms (e.g., hCAIX, hCA I, hCA II, hCA XII)
- **hCAIX-IN-19**
- CO₂-saturated water
- Buffer (e.g., Tris-HCl, pH 7.4)
- pH indicator (e.g., phenol red)
- Stopped-flow spectrophotometer

Procedure:

- Prepare stock solutions of the CA enzymes and **hCAIX-IN-19** in a suitable buffer and solvent (e.g., DMSO for the inhibitor), respectively.
- Prepare a series of dilutions of **hCAIX-IN-19**.
- In the stopped-flow instrument, one syringe is loaded with the enzyme solution and the pH indicator in the buffer.
- The second syringe is loaded with CO₂-saturated water.
- For inhibitor studies, the enzyme solution is pre-incubated with the desired concentration of **hCAIX-IN-19** for a specified time before mixing.
- The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time.

- The initial rate of the reaction is calculated from the linear phase of the absorbance change.
- The inhibition constant (K_i) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).



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References

- 1. pubs.acs.org [pubs.acs.org]
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